2-Methoxy-6-(methylamino)benzonitrile
CAS No.: 1332581-19-7
Cat. No.: VC21290094
Molecular Formula: C9H10N2O
Molecular Weight: 162.19 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1332581-19-7 |
---|---|
Molecular Formula | C9H10N2O |
Molecular Weight | 162.19 g/mol |
IUPAC Name | 2-methoxy-6-(methylamino)benzonitrile |
Standard InChI | InChI=1S/C9H10N2O/c1-11-8-4-3-5-9(12-2)7(8)6-10/h3-5,11H,1-2H3 |
Standard InChI Key | WSUNTAGFYWVNHL-UHFFFAOYSA-N |
SMILES | CNC1=C(C(=CC=C1)OC)C#N |
Canonical SMILES | CNC1=C(C(=CC=C1)OC)C#N |
2-Methoxy-6-(methylamino)benzonitrile is a synthetic organic compound with the molecular formula C₉H₁₀N₂O and a molecular weight of 162.192 g/mol. It is characterized by its purity, typically being ≥95% . This compound belongs to the broader class of benzonitriles, which are known for their versatility in organic synthesis and potential applications in pharmaceuticals and materials science.
Synthesis and Preparation
The synthesis of 2-Methoxy-6-(methylamino)benzonitrile typically involves multi-step organic reactions. While specific synthesis protocols for this compound are not widely detailed in the available literature, general methods for similar benzonitriles often involve the use of aromatic amines, methylation reactions, and cyanation steps.
Potential Applications and Biological Activities
Although specific biological activities of 2-Methoxy-6-(methylamino)benzonitrile are not extensively documented, compounds with similar structures have shown potential in various fields:
-
Pharmaceuticals: Benzonitriles are often used as intermediates in the synthesis of drugs due to their ability to participate in a wide range of chemical transformations.
-
Materials Science: The presence of functional groups like methoxy and methylamino can influence the physical and chemical properties of materials, making them suitable for applications in polymers or dyes.
Research Findings and Future Directions
Given the limited specific research on 2-Methoxy-6-(methylamino)benzonitrile, future studies could focus on exploring its potential biological activities, such as antimicrobial or anticancer properties, which are common areas of investigation for related compounds. Additionally, its use as a building block in organic synthesis could be further explored.
Note:
The search results did not provide extensive specific information on 2-Methoxy-6-(methylamino)benzonitrile. Therefore, the article focuses on general aspects of similar compounds and potential areas of application. For detailed research findings, further investigation into specialized chemical databases or scientific literature may be necessary.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume